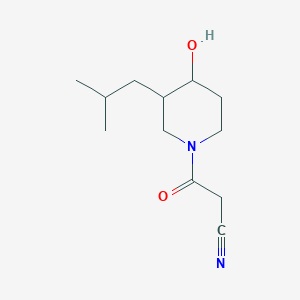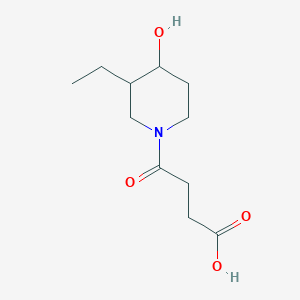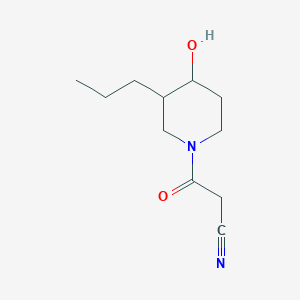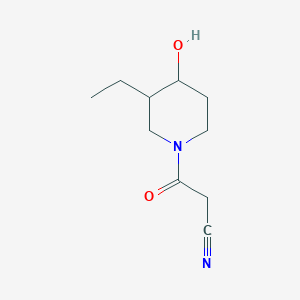
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Pharmacology
Pyrimidine derivatives, including 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid , have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests their potential use in developing new anti-inflammatory drugs.
Organic Synthesis
This compound serves as a synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing a wide range of organic molecules .
Medicinal Chemistry
In medicinal chemistry, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is utilized for drug discovery efforts. Its molecular framework is conducive to modifications that can lead to the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies
The structure of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid allows researchers to explore its structure-activity relationships. By understanding how structural changes affect biological activity, scientists can design more effective drugs with reduced toxicity .
Inhibitory Effects on Nitric Oxide Generation
Research has indicated that pyrimidine derivatives can have inhibitory effects on immune-induced nitric oxide generation. This is particularly relevant in conditions where the immune response is associated with pathological levels of nitric oxide .
High-Purity Chemical Research
With a high purity level, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is used in scientific research that requires precise and reliable chemical compounds. Its consistent quality ensures reproducibility in experimental results .
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives can bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Pyrimidines generally undergo reactions such as nucleophilic attack by alcohol, deprotonation by pyridine, leaving group removal, and protonation of the carboxylate . These reactions could potentially explain the interaction of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid with its targets.
Biochemical Pathways
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid could potentially affect inflammatory pathways.
Result of Action
It is known that pyrimidine derivatives can exhibit a range of pharmacological effects including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid could potentially have similar effects.
Action Environment
It is known that the dimroth rearrangement, a common reaction in pyrimidines, is catalyzed by acids, bases, and is accelerated by heat or light . This suggests that environmental factors such as pH and temperature could potentially influence the action of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.
Eigenschaften
IUPAC Name |
6-[butyl(ethyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-6-14(4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNRXFPHSXKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)







